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Compound of Interest

Compound Name: CG428-Neg

Cat. No.: B15616605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "CG428-Neg" did not yield specific results for a compound or

entity with this designation. The following guide is based on available information for "CG428,"

a topical lotion studied for chemotherapy-induced alopecia, and relevant signaling pathways in

the broader context of cancer research, particularly Triple-Negative Breast Cancer (TNBC),

which was frequently cross-referenced in the search results.

Introduction to CG428
CG428 is an investigational topical lotion composed of a novel patented blend of four botanical

ingredients: citrus, cocoa, guarana, and onion.[1] Its primary area of clinical investigation has

been in the management of permanent chemotherapy-induced alopecia (PCIA) in breast

cancer survivors.[1]

Quantitative Data from Clinical Trials
A pilot randomized, double-blind, controlled clinical trial was conducted to evaluate the efficacy

and safety of CG428 in breast cancer survivors with PCIA.[1] The key quantitative findings from

this study are summarized below.

Table 1: Baseline Characteristics of Study Participants[1]
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Characteristic
Intervention Group
(CG428) (N=18)

Placebo Group
(N=17)

P-value

Mean Age (years) 52.1 41.6 < 0.001

Mean Hair Density

(hairs/cm²)
97.6 (SD 6.4) 126.8 (SD 30.3) 0.005

Mean Hair Thickness

(μm)
49.9 (SD 12.7) 48.1 (SD 8.4) -

Table 2: Changes in Hair Density and Thickness After 6 Months[1]

Outcome
Intervention Group
(CG428)

Placebo Group P-value

Increase in Hair

Density (%)
34.7 24.9 0.37

Increase in Hair

Thickness (%)
19.8 35.6 0.23

Experimental Protocols
The clinical evaluation of CG428 involved a rigorous, controlled methodology.

Study Design
The investigation was a double-blind, randomized controlled trial conducted at the Samsung

Comprehensive Cancer Center in Seoul, South Korea.[1]

Participant Population
A total of 35 breast cancer survivors with permanent chemotherapy-induced alopecia were

enrolled and randomized into two groups: an intervention group receiving CG428 (N=18) and a

placebo group (N=17).[1]

Treatment Regimen
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Participants were instructed to self-apply the assigned product (CG428 or placebo) twice daily

for a duration of six months.[1]

Efficacy Assessment
Changes in hair density and thickness were measured at 3 and 6 months post-randomization

using a noninvasive bioengineering device.[1] Patient-reported outcomes were also collected at

these time points.[1]

Relevant Signaling Pathways in Cancer
While the specific mechanism of action for CG428 is not detailed in the available literature,

understanding key signaling pathways dysregulated in cancer, particularly in aggressive

subtypes like Triple-Negative Breast Cancer (TNBC), provides a crucial context for the

development of novel therapeutics. TNBC is characterized by the absence of estrogen,

progesterone, and HER2 receptor expression.[2]

PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) pathway

is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and

metabolism.[3] Aberrant activation of this pathway is a common event in many cancers,

including TNBC, where it is estimated to be activated in 10-21% of cases.[2]
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PI3K/Akt/mTOR Signaling Pathway

Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in

embryonic development and tissue homeostasis.[3] In the context of cancer, its aberrant

activation can lead to the accumulation of β-catenin in the nucleus, which then promotes the

transcription of genes involved in proliferation and metastasis.[2][3] This pathway is frequently

dysregulated in TNBC.[2]

Wnt/β-Catenin Signaling Pathway
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MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is another fundamental pathway that relays

extracellular signals to the nucleus to regulate processes like cell proliferation and survival.[4]

Mutations in components of this pathway, such as Ras, can lead to its constitutive activation,

contributing to tumorigenesis in various cancers, including breast cancer.[4]
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MAPK/ERK Signaling Pathway
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Conclusion
The available data on CG428 indicates its potential as a safe and tolerable topical treatment for

chemotherapy-induced alopecia, though further studies are needed to establish definitive

efficacy. The specific molecular mechanisms through which its botanical components exert their

effects are not yet elucidated. For drug development professionals and researchers, the

signaling pathways discussed—PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK—represent

critical targets in oncology, particularly in challenging cancers like TNBC. Future research could

explore whether the components of CG428 or similar natural compounds can modulate these

pathways, potentially opening new therapeutic avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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